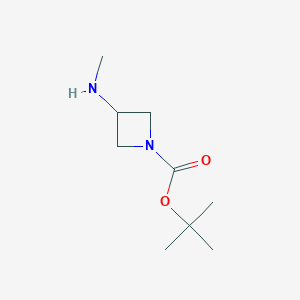
Tert-butyl 3-(methylamino)azetidine-1-carboxylate
Cat. No. B153223
Key on ui cas rn:
454703-20-9
M. Wt: 186.25 g/mol
InChI Key: CHRBSEYIEDTNSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07531532B2
Procedure details


To a solution of 1-Boc-azetidin-3-on (240 mg) in methanol (20 ml) were added methylamine hydrochloride (1.42 g) and 10% palladium carbon (1.0 g), followed by stirring under hydrogen atmosphere at room temperature for 60 hours. The reaction mixture was filtered to remove the catalyst. To the filtrate was added again 10% palladium carbon (1.0 g), followed by stirring under hydrogen atmosphere (0.40 MPa) at room temperature for 9 hours. The reaction mixture was filtered to remove the catalyst, and the filtrate was concentrated under reduced pressure. To the resultant residue were added a saturated aqueous solution of sodium hydrogencarbonate, ethyl acetate and potassium carbonate, followed by partition. The aqueous layer was extracted with ethyl acetate. The combined organic layer was dried over anhydrous sodium sulfate, concentrated under reduced pressure to provide a crude product of the title compound (216 mg) as a pale yellow oil.



Name
palladium carbon
Quantity
1 g
Type
catalyst
Reaction Step One

Name

Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]([N:8]1[CH2:11][C:10](=O)[CH2:9]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].Cl.[CH3:14][NH2:15]>CO.[C].[Pd]>[CH3:14][NH:15][CH:10]1[CH2:11][N:8]([C:1]([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2])[CH2:9]1 |f:1.2,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
240 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(OC(C)(C)C)N1CC(C1)=O
|
|
Name
|
|
|
Quantity
|
1.42 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.CN
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
palladium carbon
|
|
Quantity
|
1 g
|
|
Type
|
catalyst
|
|
Smiles
|
[C].[Pd]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
by stirring under hydrogen atmosphere at room temperature for 60 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the catalyst
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the filtrate was added again 10% palladium carbon (1.0 g)
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
by stirring under hydrogen atmosphere (0.40 MPa) at room temperature for 9 hours
|
|
Duration
|
9 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the catalyst
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the resultant residue were added a saturated aqueous solution of sodium hydrogencarbonate, ethyl acetate and potassium carbonate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by partition
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was extracted with ethyl acetate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic layer was dried over anhydrous sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
60 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CNC1CN(C1)C(=O)OC(C)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 216 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 82.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
